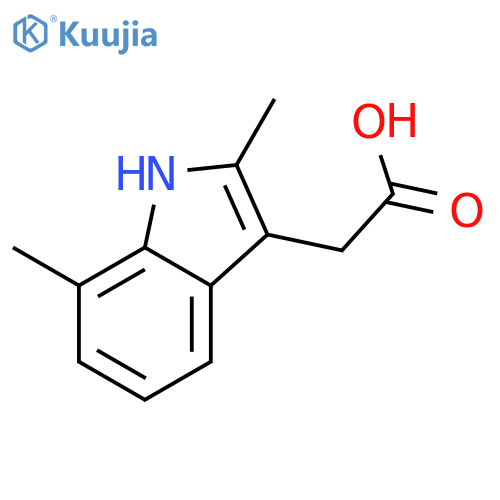

Cas no 5435-41-6 (2-(2,7-dimethyl-1H-indol-3-yl)acetic acid)

2-(2,7-dimethyl-1H-indol-3-yl)acetic acid 化学的及び物理的性質

名前と識別子

-

- 1H-Indole-3-aceticacid, 2,7-dimethyl-

- (2,7-Dimethyl-1H-indol-3-yl)-acetic acid

- 2-(2,7-dimethyl-1H-indol-3-yl)acetic acid

- 1h-indole-3-acetic acid,2,7-dimethyl

- 2,7-Dimethyl-indol-3-essigsaeure

- 2,7-Dimethyl-indolyl-3-essigsaeure

- F2113-0491

- DTXSID60281373

- 1H-Indole-3-aceticacid,2,7-dimethyl-

- 5435-41-6

- SCHEMBL6291031

- AKOS000732733

- NSC 21432

- BB 0248928

- 2-(2,7-dimethyl-1H-indol-3-yl)aceticacid

- NSC-21432

- 1h-indole-3-acetic acid, 2,7-dimethyl-

- CHEMBL1517516

- MLS000716737

- EN300-236271

- NSC21432

- SMR000278254

- HMS2655E20

-

- MDL: MFCD02664399

- インチ: InChI=1S/C12H13NO2/c1-7-4-3-5-9-10(6-11(14)15)8(2)13-12(7)9/h3-5,13H,6H2,1-2H3,(H,14,15)

- InChIKey: JLNVPHNEFPHGPD-UHFFFAOYSA-N

- SMILES: CC1=C2C(=CC=C1)C(=C(C)N2)CC(=O)O

計算された属性

- 精确分子量: 203.09500

- 同位素质量: 203.095

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 3

- 重原子数量: 15

- 回転可能化学結合数: 2

- 複雑さ: 254

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 53.1Ų

- XLogP3: 2.3

じっけんとくせい

- 密度みつど: 1.255

- Boiling Point: 417.2°C at 760 mmHg

- フラッシュポイント: 206.1°C

- Refractive Index: 1.653

- PSA: 53.09000

- LogP: 2.41180

2-(2,7-dimethyl-1H-indol-3-yl)acetic acid Security Information

2-(2,7-dimethyl-1H-indol-3-yl)acetic acid 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-(2,7-dimethyl-1H-indol-3-yl)acetic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | D482680-10mg |

(2,7-Dimethyl-1H-indol-3-yl)-acetic Acid |

5435-41-6 | 10mg |

$ 50.00 | 2022-06-05 | ||

| TRC | D482680-50mg |

(2,7-Dimethyl-1H-indol-3-yl)-acetic Acid |

5435-41-6 | 50mg |

$ 135.00 | 2022-06-05 | ||

| Chemenu | CM241842-100mg |

2-(2,7-Dimethyl-1H-indol-3-yl)acetic acid |

5435-41-6 | 95%+ | 100mg |

$221 | 2023-02-02 | |

| Life Chemicals | F2113-0491-10g |

2-(2,7-dimethyl-1H-indol-3-yl)acetic acid |

5435-41-6 | 95% | 10g |

$3005.0 | 2023-09-06 | |

| Matrix Scientific | 136673-2.500g |

(2,7-Dimethyl-1H-indol-3-yl)-acetic acid, 95%+ |

5435-41-6 | 95% | 2.500g |

$1144.00 | 2023-09-09 | |

| Enamine | EN300-236271-10g |

2-(2,7-dimethyl-1H-indol-3-yl)acetic acid |

5435-41-6 | 10g |

$3131.0 | 2023-09-15 | ||

| A2B Chem LLC | AG31243-5g |

2-(2,7-dimethyl-1H-indol-3-yl)acetic acid |

5435-41-6 | 95% | 5g |

$4145.00 | 2024-04-19 | |

| A2B Chem LLC | AG31243-250mg |

2-(2,7-dimethyl-1H-indol-3-yl)acetic acid |

5435-41-6 | 95% | 250mg |

$527.00 | 2024-04-19 | |

| A2B Chem LLC | AG31243-1g |

2-(2,7-dimethyl-1H-indol-3-yl)acetic acid |

5435-41-6 | 95% | 1g |

$1449.00 | 2024-04-19 | |

| A2B Chem LLC | AG31243-5mg |

2-(2,7-dimethyl-1H-indol-3-yl)acetic acid |

5435-41-6 | 95% | 5mg |

$272.00 | 2024-04-19 |

2-(2,7-dimethyl-1H-indol-3-yl)acetic acid 関連文献

-

Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981

-

2. Back matter

-

Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

7. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

Related Categories

- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indole-3-acetic acid derivatives

- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indolyl carboxylic acids and derivatives Indole-3-acetic acid derivatives

2-(2,7-dimethyl-1H-indol-3-yl)acetic acidに関する追加情報

Introduction to 2-(2,7-dimethyl-1H-indol-3-yl)acetic acid (CAS No. 5435-41-6)

2-(2,7-dimethyl-1H-indol-3-yl)acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 5435-41-6, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a substituted indole core, has garnered considerable attention due to its structural complexity and potential biological activities. The indole moiety, a prominent structural feature, is well-documented for its role in various pharmacological applications, ranging from antimicrobial to anticancer therapies. The presence of two methyl groups at the 2 and 7 positions enhances the lipophilicity of the molecule, which can influence its solubility and metabolic stability, making it a valuable scaffold for drug design.

The acetic acid side chain at the 3-position of the indole ring introduces a carboxylic acid functionality, which is a common pharmacophore in medicinal chemistry. This group not only participates in hydrogen bonding interactions but also allows for further derivatization, enabling the synthesis of analogs with tailored properties. The combination of these structural elements makes 2-(2,7-dimethyl-1H-indol-3-yl)acetic acid a versatile intermediate in the development of novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have highlighted the importance of such heterocyclic compounds in drug discovery. Studies have demonstrated that indole derivatives exhibit significant binding affinity to various biological targets, including enzymes and receptors involved in critical metabolic pathways. For instance, modifications of the indole core have been explored to enhance interactions with serine/threonine kinases, which are implicated in cancer progression. The compound's ability to modulate these kinases makes it a promising candidate for further investigation in oncology research.

In addition to its potential role in anticancer therapies, 2-(2,7-dimethyl-1H-indol-3-yl)acetic acid has shown promise in addressing inflammatory diseases. Emerging research indicates that indole derivatives can inhibit key pro-inflammatory cytokines and enzymes, thereby reducing inflammation. This mechanism is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease, where modulation of the inflammatory response is crucial for managing symptoms and slowing disease progression.

The synthesis of 2-(2,7-dimethyl-1H-indol-3-yl)acetic acid involves multi-step organic reactions that require precise control over reaction conditions. Traditional synthetic routes often involve palladium-catalyzed cross-coupling reactions to construct the indole ring system followed by functional group transformations to introduce the acetic acid moiety. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are essential for industrial applications.

One notable aspect of this compound is its stability under various physiological conditions. The presence of methyl groups at the 2 and 7 positions contributes to its chemical stability, allowing it to withstand degradation during storage and administration. This stability is critical for ensuring the efficacy of pharmaceutical formulations containing this compound.

The pharmacokinetic profile of 2-(2,7-dimethyl-1H-indol-3-yl)acetic acid has been studied extensively to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Preliminary data suggest that this compound exhibits moderate bioavailability following oral administration and undergoes metabolic pathways involving cytochrome P450 enzymes. Understanding these processes is essential for optimizing dosing regimens and minimizing potential side effects.

In conclusion,2-(2,7-dimethyl-1H-indol-3-yl)acetic acid (CAS No. 5435-41-6) represents a structurally intriguing compound with significant potential in pharmaceutical applications. Its unique combination of an indole core and an acetic acid side chain makes it a versatile scaffold for drug discovery. Recent research highlights its promising role in addressing both oncological and inflammatory diseases through modulation of key biological pathways. As synthetic methodologies continue to evolve, the accessibility and scalability of producing this compound will further enhance its utility in medicinal chemistry research.

5435-41-6 (2-(2,7-dimethyl-1H-indol-3-yl)acetic acid) Related Products

- 5435-43-8((2,4,7-trimethyl-1H-indol-3-yl)acetic Acid)

- 1912-43-2(2-Methylindole-3-acetic acid)

- 1805094-34-1(Methyl 5-(aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate)

- 1551744-64-9(Oxirane, 2-[(2,3-dichlorophenyl)methyl]-)

- 2210141-33-4(4-(1-methyl-1H-pyrazol-4-yl)-2-[4-(trifluoromethoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline)

- 125872-57-3(3-(2,3,4-trimethoxyphenyl)prop-2-en-1-ol)

- 1220030-20-5(2-2-(4-Bromo-2-methylphenoxy)ethylpiperidinehydrochloride)

- 41926-03-8(5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amine)

- 13011-54-6(Sodium ammonium hydrogen phosphate)

- 2680837-11-8(2-{(tert-butoxy)carbonyl2-nitro-4-(trifluoromethyl)phenylamino}acetic acid)